2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene
Overview
Description
2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene, commonly known as MMB-4, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 by a team of researchers at the University of Southern Denmark and has since been studied for its various properties.
Mechanism of Action
MMB-4 exerts its effects by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory. By binding to these receptors, MMB-4 can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
MMB-4 has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. Studies have also suggested that the compound may have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMB-4 for lab experiments is its high affinity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on MMB-4, including further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and long-term effects. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in the context of potential clinical use.
Scientific Research Applications
MMB-4 has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Research has shown that the compound has a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O3/c1-14-8-9-17(18(12-14)23-2)25-11-4-3-10-24-16-7-5-6-15(13-16)19(20,21)22/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSNSEZNFKQNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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